N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl and cyclohex-1-en-1-yl groups . The exact structure would depend on the specific arrangement of these groups and the presence of any additional functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without more specific information, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Scientific Research Applications
Synthesis and Chemical Properties
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide and its derivatives have been a subject of study in synthetic chemistry. For instance, the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored. These compounds are important structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Biological and Pharmacological Studies
Antimalarial Activity : Research has shown that medium-sized 1,2,4,5-tetraoxacycloalkanes, similar in structure to this compound, have potential as antimalarial drugs. For example, 1,2,6,7-tetraoxaspiro[7.11]nonadecane has been identified as a promising, inexpensive, and potent antimalarial agent (Kim et al., 2001).
Antihypertensive Agents : Compounds with a structure similar to this compound have been prepared and screened as potential antihypertensive agents. These include 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, showing promise in treating hypertension (Caroon et al., 1981).
Neuroprotective and Antinociceptive Activities : Derivatives of N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound structurally related to this compound, have been identified as potent 5-HT1A receptor agonists. These compounds have shown promising neuroprotective activity and potent antinociceptive effects in mouse formalin tests, suggesting potential use in pain control (Franchini et al., 2017).
Interaction with Proteins and Potential Allergenic Activity
Compounds like 1-(1-hydroperoxy-1-methylethyl)cyclohexene, structurally similar to this compound, have been synthesized to study their interaction with proteins. It was found that such compounds could generate highly reactive radicals in the epidermis, potentially leading to the formation of antigenic structures and allergic contact dermatitis (Lepoittevin & Karlberg, 1994).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the context in which it’s used, such as in a biological system or a chemical reaction. Without more information, it’s difficult to predict the mechanism of action of this compound.
Safety and Hazards
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c21-16(19-11-8-14-6-2-1-3-7-14)17(22)20-12-15-13-23-18(24-15)9-4-5-10-18/h6,15H,1-5,7-13H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMPUOQWAHSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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